molecular formula C9H16Cl2N2 B15318984 Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride

Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride

Cat. No.: B15318984
M. Wt: 223.14 g/mol
InChI Key: GYWUYOYTXUELQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride is a dihydrochloride salt of a substituted pyridine derivative. Its structure features a pyridine ring substituted with an ethylamine group at the 3-position, further modified by an ethyl substituent on the amine.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

N-ethyl-1-pyridin-3-ylethanamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-3-11-8(2)9-5-4-6-10-7-9;;/h4-8,11H,3H2,1-2H3;2*1H

InChI Key

GYWUYOYTXUELQB-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CN=CC=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and ethylamine as the primary starting materials.

    Alkylation Reaction: Pyridine undergoes an alkylation reaction with ethylamine in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form Ethyl[1-(pyridin-3-yl)ethyl]amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride serves as a building block in synthesizing novel pharmaceuticals for treating various diseases. Research indicates that it exhibits promising biological activity and has been investigated for potential therapeutic effects, particularly in treating neurological disorders and cancer. The compound's ability to interact with specific receptors or enzymes suggests that it may modulate various biological pathways, though detailed mechanisms of action require further exploration.

Biological Research

This compound finds applications in biological research due to its unique structure and potential to interact with biological systems. Further studies are required to fully understand its mechanisms of action.

Other Potential Applications

While the primary applications of this compound are in medicinal chemistry and biological research, the search results also point to the broader applicability of pyridine derivatives and related chemical compounds:

  • Activation Analysis: Pyridine derivatives can be used in activation analysis, a sensitive analytical technique for identifying and measuring minute quantities of elements in various materials. This is particularly useful in manufacturing and research projects requiring rigid standards of purity .
  • Radiotracers in Biomedical Research: Pyridine derivatives can be employed as radiotracers in biomedical research, including in vivo and human studies .
  • Synthesis of Pyridine Derivatives: this compound can be used in the synthesis of other pyridine derivatives, which have a wide range of applications .
  • Material Engineering: Pyridine and its derivatives are used in material engineering, science, processing, and design .
  • Inhibiting c-KIT kinase: Pyridine derivatives may be related to the the treatment of diseases such as cancer .

Mechanism of Action

The mechanism of action of Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride () and 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (). Key differences arise from substituent groups, molecular properties, and safety profiles.

Methyl[1-(Pyridin-3-yl)ethyl]amine Dihydrochloride

  • Structural Difference : Replaces the ethyl group on the amine with a methyl group.
  • Molecular Formula : C₈H₁₂N₂·2HCl (vs. C₉H₁₄N₂·2HCl for the ethyl analog).
  • Molecular Weight : 209.11 g/mol (ethyl analog: ~222.92 g/mol, calculated).
  • Storage : Stable at room temperature .
  • Implications :
    • The ethyl analog’s longer alkyl chain may reduce aqueous solubility compared to the methyl derivative due to increased hydrophobicity.
    • Higher molecular weight could influence pharmacokinetics in drug design (e.g., bioavailability).

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

  • Structural Difference : Substitutes the ethylamine group with a pyrrolidine ring.
  • Cyclic amines like pyrrolidine often exhibit distinct toxicity profiles compared to linear alkylamines.

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Storage Conditions GHS Classification
Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride C₉H₁₄N₂·2HCl ~222.92 (calculated) Ethylamine Not available Not available
Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride C₈H₁₂N₂·2HCl 209.11 Methylamine Room temperature Not provided
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₄N₃·2HCl Not available Pyrrolidine Not available NITE 2018

Table 2: Functional Implications

Property Ethyl Analog Methyl Analog Pyrrolidine Analog
Solubility Likely lower (hydrophobic ethyl chain) Higher (shorter alkyl chain) Moderate (polar pyrrolidine group)
Stability Data lacking Stable at room temperature Data lacking
Synthetic Utility Potential for hydrophobic interactions Suitable for aqueous-phase reactions Enhanced binding via cyclic amine

Research Findings and Limitations

  • Ethyl vs. Methyl Substituents : The ethyl group’s increased hydrophobicity may limit solubility but enhance membrane permeability in biological systems. This trade-off is critical in drug design .
  • Pyrrolidine vs. Alkylamine : Cyclic amines like pyrrolidine often exhibit higher metabolic stability and receptor affinity compared to linear alkylamines, as seen in kinase inhibitors .
  • Data Gaps: No direct studies on the ethyl compound’s toxicity, solubility, or stability were found. Comparisons rely on structural analogs and calculated properties.

Q & A

Q. Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., iridium in analogous complexes) to solve phase problems. Refinement using maximum-likelihood methods (e.g., REFMAC) improves accuracy by incorporating prior phase information and experimental uncertainties .
  • Validation metrics : Ensure R-factors (Rwork/Rfree) < 0.20 and Ramachandran outliers < 0.5% .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR : 1H and 13C NMR in D2O to confirm protonation states and connectivity. Key signals: pyridin-3-yl protons (δ 8.3–8.5 ppm), ethylamine protons (δ 2.9–3.1 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 165.1 (free base) and 209.1 (dihydrochloride) .
  • FT-IR : N–H stretching (2500–2700 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹) .

Advanced: What strategies address discrepancies in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

Q. Methodological Answer :

  • Standardized assays : Use isogenic cell lines (e.g., HEK293 transfected with α9*-nAChRs) to minimize variability .
  • Dose-response curves : Calculate IC50/EC50 values under controlled pH (7.4) and temperature (37°C).
  • Orthogonal validation : Cross-check enzyme inhibition (e.g., acetylcholinesterase) with SPR binding kinetics to confirm target specificity .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Emergency procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced: How does the dihydrochloride form influence pharmacokinetics compared to the free base?

Q. Methodological Answer :

  • Solubility : Dihydrochloride salts exhibit higher aqueous solubility (e.g., 50 mg/mL in PBS vs. 5 mg/mL for free base).
  • Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) to compare intestinal absorption.
  • Stability : Use accelerated stability testing (40°C/75% RH for 6 months) to assess degradation pathways .

Basic: What biological activities are documented for this compound?

Q. Key Findings :

Application Activity Assay
Neuropharmacologyα9*-nAChR modulation (EC50 = 12 μM)Electrophysiology in rat neurons
AntimicrobialMIC = 32 μg/mL against S. aureusBroth microdilution (CLSI M07)
Enzyme Inhibition70% inhibition of acetylcholinesterase at 100 μMEllman’s assay

Advanced: How can stereochemical challenges in analogs be addressed?

Q. Methodological Answer :

  • Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA).
  • Dynamic NMR : Analyze diastereomeric splitting of NH protons at low temperature (−40°C).
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration .

Basic: What purification techniques ensure high-purity batches?

Q. Methodological Answer :

  • Recrystallization : From ethanol/water (1:3) at −20°C.
  • Column chromatography : Silica gel (CH2Cl2:MeOH:NH4OH = 90:9:1) .
  • Ion-exchange resins : Dowex 50WX4 to remove excess HCl .

Advanced: What computational methods predict interactions with biological targets?

Q. Methodological Answer :

  • Molecular docking (AutoDock Vina) : Grid box centered on α9*-nAChR binding pocket (PDB: 6CM4).
  • MD simulations (GROMACS) : 100-ns trajectories to assess binding stability.
  • Free energy calculations (MM/PBSA) : Quantify contributions of key residues (e.g., Trp143) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.